3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride is a chemical compound with the formula and a molecular weight of 247.07 g/mol. It is classified as a cyclobutanamine derivative and is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is registered under the CAS number 2316459-16-0 and is available from various chemical suppliers, indicating its relevance in research and industrial applications . It falls under the category of heterocyclic compounds due to the presence of the triazole ring, which is often associated with biological activity.
The synthesis of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine typically involves cyclization reactions that can be performed using various precursors. A common synthetic route includes:
The synthesis may also utilize continuous flow reactors for industrial applications, which can enhance yield and purity through optimized reaction conditions.
The molecular structure of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine features:
The structural representation can be derived from its InChI key (FRXONDDOXJPGMN-UHFFFAOYSA-N) and canonical SMILES notation (C1C(C(N)=N)C(C1)(F)F) .
3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanamine can participate in several chemical reactions:
The specific reagents and conditions for these reactions vary:
The mechanism of action for 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine involves its interaction with biological targets. The triazole moiety allows for hydrogen bonding and coordination with metal ions, potentially inhibiting enzyme activity. The presence of fluorine enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins, which may disrupt normal cellular processes .
Property | Value |
---|---|
Molecular Formula | C6H8N4F2·2HCl |
Molecular Weight | 247.07 g/mol |
CAS Number | 2316459-16-0 |
PubChem CID | 139434809 |
3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanamine has several applications in scientific research:
This compound represents a significant interest within medicinal chemistry due to its unique structural features and potential biological activities.
The construction of the 3,3-difluorocyclobutane scaffold—a key structural feature conferring conformational rigidity and metabolic stability—relies on precision functionalization strategies. The core synthesis typically initiates with gem-difluorination of cyclobutanone precursors via reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), achieving exo-selective fluorination at the 3-position. Subsequent nucleophilic amination at C1 proceeds via a two-step sequence: (1) chlorination of the ketone using phosphorus oxychloride to yield 3,3-difluoro-1-chlorocyclobutane, followed by (2) azidation with sodium azide and Staudinger reduction or catalytic hydrogenation to install the primary amine [1] [5].
Alternative routes employ cyclization of 1,3-dibromopropane with fluorinated malonates under high-dilution conditions, though this method suffers from poor regiocontrol (<60% yield). Advanced approaches utilize [2+2] cycloadditions of fluoroolefins with electron-deficient alkenes, though scalability remains challenging due to stringent anhydrous requirements and cryogenic conditions (−78°C) [5]. Purification hurdles persist, as evidenced by the need for repetitive recrystallization or preparative HPLC to isolate cis/trans diastereomers of the cyclobutane core prior to triazole conjugation [1].
Table 1: Comparative Efficiency of Cyclobutane Core Synthesis Methods
Method | Key Reagent | Yield (%) | Diastereomeric Ratio (cis:trans) | Purification Challenge |
---|---|---|---|---|
Ketone fluorination/amination | DAST, POCl₃, NaN₃ | 45-62 | 1:1.3 | High (chromatography) |
Malonate cyclization | Diethyl difluoromalonate | 30-58 | 3:1 | Moderate (recrystallization) |
[2+2] Cycloaddition | Tetrafluoroethylene | 22-35 | >20:1 | Low (distillation) |
Strategic gem-difluorination at the cyclobutane C3 position profoundly influences electronic distribution, lipophilicity, and metabolic resilience. Fluorine’s high electronegativity induces a strong dipole moment (∼1.41 D), polarizing the C−F bonds and rendering adjacent C−H bonds more acidic (pKa lowered by ∼5 units). This facilitates deprotonation for nucleophilic substitutions at C1, particularly when paired with electron-withdrawing groups like the triazole [1] .
Metabolic stability assays in human liver microsomes confirm that 3,3-difluorination reduces oxidative deamination at C1 by cytochrome P450 enzymes. Unfluorinated analogues exhibit >80% degradation within 30 minutes, whereas the difluorinated derivative retains >65% integrity under identical conditions. Fluorine’s steric and electronic shielding also mitigates N-glucuronidation of the amine group, extending in vitro half-lives by 3.5-fold compared to non-fluorinated counterparts [5]. Lipophilicity enhancements are quantifiable: logP values increase from −0.8 (non-fluorinated) to 0.9 (3,3-difluorinated), correlating with improved blood-brain barrier permeability (PAMPA assay Pe = 12.7 × 10⁻⁶ cm/s) [5].
Table 2: Physicochemical and Metabolic Impacts of Cyclobutane Fluorination
Property | Non-Fluorinated Cyclobutane | 3,3-Difluorinated Cyclobutane | Change |
---|---|---|---|
Calculated logP | −0.82 | 0.91 | +1.73 |
Microsomal stability (t½, min) | 18.4 ± 2.1 | 64.3 ± 5.7 | +249% |
C−H pKa (C1 position) | 42.5 | 37.8 | −4.7 |
PAMPA Pe (×10⁻⁶ cm/s) | 3.2 ± 0.4 | 12.7 ± 1.1 | +297% |
Attachment of the 1H-triazol-5-yl moiety exploits two principal methods: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and direct cyclocondensation. CuAAC—a quintessential "click" reaction—couples 3,3-difluoro-1-ethynylcyclobutanamine hydrochloride (CAS: 2228882-50-4) with azido precursors under aqueous conditions with sodium ascorbate and copper(II) sulfate. This regioselectively yields the 1,4-disubstituted triazole isomer (confirmed by ¹H-NMR coupling constants J = 1.8–2.0 Hz) in >95% purity after minimal workup [3] [10]. Crucially, the amine hydrochloride salt must be neutralized with N,N-diisopropylethylamine during CuAAC to prevent catalyst poisoning by acidic protons [9].
Cyclocondensation offers an alternative one-pot route: reacting 3,3-difluoro-1-aminocyclobutanecarboxamide with N,N-dimethylformamide dimethyl acetal yields an amidine intermediate, which undergoes ring closure with hydrazine at 80°C. While scalable, this method generates regioisomeric mixtures (1H-triazol-4-yl vs. 1H-triazol-5-yl) requiring chromatographic separation, reducing net yields to 55–65%. In situ IR monitoring reveals that optimal triazole formation occurs at pH 7.5–8.0; deviations promote hydrolysis of the cyclobutane amine [1] [4].
Table 3: Comparison of Triazole Incorporation Methodologies
Parameter | CuAAC Route | Cyclocondensation Route |
---|---|---|
Regioselectivity | >98% 1,4-disubstituted | 65:35 mixture (5-yl vs. 4-yl) |
Reaction Time | 2–4 hours (room temperature) | 12–16 hours (80°C) |
Catalyst/Additives | CuSO₄/NaAsc, DIEA | Hydrazine, DMF-DMA |
Isolated Yield | 85–92% | 55–65% |
Byproducts | Minimal (aqueous workup) | Hydrolyzed amine, formamide |
Transitioning from batch to continuous flow synthesis addresses critical scalability bottlenecks, particularly hazardous azide handling and exothermicity. When applying CuAAC to gram-scale production, flow reactors packed with immobilized copper(I) iodide on silica enable precise temperature control (25–40°C), suppressing the formation of cytotoxic copper residues (<5 ppm) [9]. Backpressure regulators (50–100 bar) prevent degassing from in situ-generated nitrogen—a byproduct of azide decomposition—while Peltier-based heating maintains isothermal conditions during the highly exothermic cycloaddition (ΔH = −210 kJ/mol) [9].
Economic analyses reveal that flow systems reduce solvent consumption by 60% versus batch processes for the triazole coupling step. However, precipitation of the hydrochloride salt product within tubular reactors necessitates segmented flow with immiscible carriers (e.g., perfluoromethyldecalin) to prevent clogging. Current optimizations focus on coaxial mixer designs that achieve Reynolds numbers >3,500, ensuring turbulent flow and particle suspension [9]. At pilot scale (10 kg/day), these innovations achieve 89% yield with >99.5% regiopurity—a significant improvement over batch reactors (72% yield at 5 kg scale) [1] [9].
Table 4: Scalability Metrics in Flow vs. Batch Synthesis
Metric | Batch Reactor (5 kg scale) | Continuous Flow Reactor (10 kg/day) |
---|---|---|
Reaction Time | 14 hours | 45 minutes residence time |
Copper Residue | 120–450 ppm | <5 ppm |
Solvent Consumption (L/kg) | 310 | 124 |
Regiopurity | 95.8% | 99.5% |
Operational Safety | Low (azide accumulation risk) | High (no intermediate accumulation) |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7